molecular formula C5H8N4O3 B12324161 Dihydroorotic acid hydrazide CAS No. 37458-09-6

Dihydroorotic acid hydrazide

Katalognummer: B12324161
CAS-Nummer: 37458-09-6
Molekulargewicht: 172.14 g/mol
InChI-Schlüssel: FFMHGSYVWUODSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dioxohexahydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O3. It is a derivative of pyrimidine and is known for its diverse applications in various fields of science, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxohexahydropyrimidine-4-carbohydrazide typically involves the reaction of N,N’-dimethylurea with dialkyl acetylenedicarboxylates in the presence of trialkyl phosphites . This reaction proceeds under mild conditions and results in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for 2,6-dioxohexahydropyrimidine-4-carbohydrazide are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dioxohexahydropyrimidine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,6-Dioxohexahydropyrimidine-4-carbohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,6-dioxohexahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dioxohexahydropyrimidine-4-carboxylic acid
  • Phosphorylated dioxohexahydropyrimidines

Uniqueness

2,6-Dioxohexahydropyrimidine-4-carbohydrazide is unique due to its specific chemical structure and the presence of the carbohydrazide functional group. This makes it distinct from other similar compounds and contributes to its unique chemical and biological properties .

Eigenschaften

CAS-Nummer

37458-09-6

Molekularformel

C5H8N4O3

Molekulargewicht

172.14 g/mol

IUPAC-Name

2,6-dioxo-1,3-diazinane-4-carbohydrazide

InChI

InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12)

InChI-Schlüssel

FFMHGSYVWUODSR-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=O)NC1=O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.